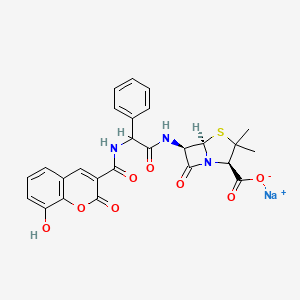
Sodium 6-(D-(-)-alpha-(8-hydroxycoumarin-3-carboxamide)phenylacetamide)penicillanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 6-(D-(-)-alpha-(8-hydroxycoumarin-3-carboxamide)phenylacetamide)penicillanate is a complex organic compound with a unique structure that includes a chromene moiety, a phenylacetyl group, and a bicyclic thiazolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 6-(D-(-)-alpha-(8-hydroxycoumarin-3-carboxamide)phenylacetamide)penicillanate typically involves multiple steps:
Formation of the Chromene Moiety: The chromene ring can be synthesized through a condensation reaction between salicylaldehyde and an appropriate diketone under acidic conditions.
Attachment of the Phenylacetyl Group: This step involves the acylation of the chromene derivative with phenylacetyl chloride in the presence of a base such as pyridine.
Formation of the Bicyclic Thiazolidine Ring: The final step involves the cyclization of the intermediate with a thiazolidine precursor under basic conditions to form the bicyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and rigorous quality control measures to ensure consistency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group on the chromene moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenylacetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential
Industry
In industry, the compound could be used in the development of new materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of Sodium 6-(D-(-)-alpha-(8-hydroxycoumarin-3-carboxamide)phenylacetamide)penicillanate likely involves its interaction with specific molecular targets. The chromene moiety may interact with enzymes or receptors, while the phenylacetyl group could facilitate binding to proteins. The bicyclic thiazolidine ring may enhance the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
- Sodium 6-(D-(-)-alpha-(8-hydroxycoumarin-3-carboxamide)phenylacetamide)penicillanate
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of a chromene moiety, a phenylacetyl group, and a bicyclic thiazolidine ring. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for research and development.
属性
IUPAC Name |
sodium;(2R,5R,6R)-6-[[2-[(8-hydroxy-2-oxochromene-3-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O8S.Na/c1-26(2)19(24(34)35)29-22(33)17(23(29)38-26)28-21(32)16(12-7-4-3-5-8-12)27-20(31)14-11-13-9-6-10-15(30)18(13)37-25(14)36;/h3-11,16-17,19,23,30H,1-2H3,(H,27,31)(H,28,32)(H,34,35);/q;+1/p-1/t16?,17-,19-,23-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNWGBCRJGPZJK-TYDLTANKSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CC5=C(C(=CC=C5)O)OC4=O)C(=O)[O-])C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CC5=C(C(=CC=C5)O)OC4=O)C(=O)[O-])C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N3NaO8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71344-34-8 |
Source


|
| Record name | Tei-2012 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071344348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
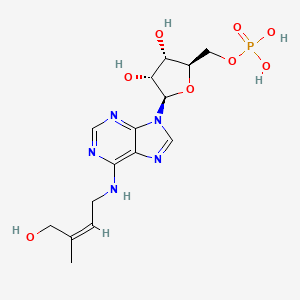
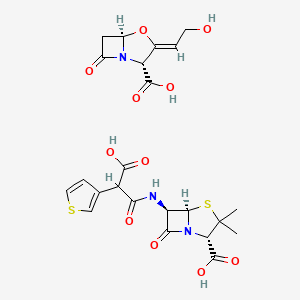
![1-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid](/img/structure/B1260363.png)
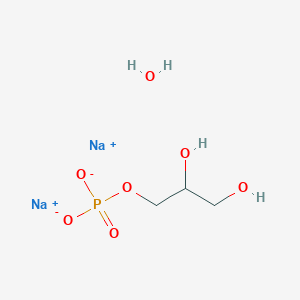

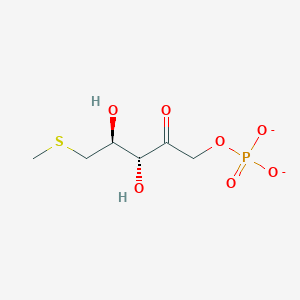
![2-fluoro-N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide](/img/structure/B1260372.png)
![2-[[4-(2-Phenoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260374.png)
![2-Amino-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one](/img/structure/B1260375.png)




![5-Methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-amine](/img/structure/B1260385.png)
